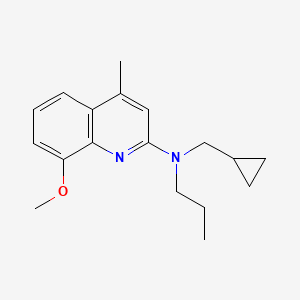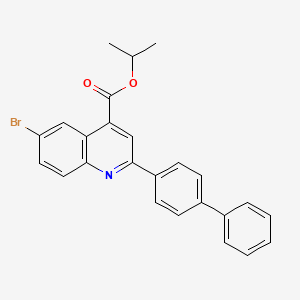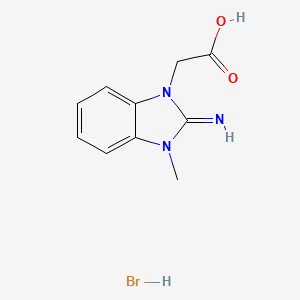
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a critical role in regulating various physiological processes such as pain, inflammation, and immune function. By binding to these receptors, N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine can modulate the activity of the endocannabinoid system, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
実験室実験の利点と制限
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has several advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. Additionally, it has potent effects on the body, which can make it useful for studying the endocannabinoid system and its role in various physiological processes.
However, there are also limitations to using N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine in laboratory experiments. It is a synthetic compound, which means that its effects on the body may not be identical to those of natural cannabinoids. Additionally, it can be difficult to control the dosage and administration of N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine in laboratory experiments, which can make it challenging to study its effects in a controlled manner.
将来の方向性
There are several potential future directions for research on N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties. Additionally, there is ongoing research into the potential use of N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine in the treatment of various medical conditions, including chronic pain, inflammation, and cancer. Finally, there is ongoing research into the mechanism of action of N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine and other synthetic cannabinoids, which could lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
合成法
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of a cyclopropylmethyl ketone with an amine, followed by a series of chemical reactions that result in the formation of the final product.
科学的研究の応用
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propyl-2-quinolinamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the treatment of a wide range of medical conditions.
特性
IUPAC Name |
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-4-10-20(12-14-8-9-14)17-11-13(2)15-6-5-7-16(21-3)18(15)19-17/h5-7,11,14H,4,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMQJGDZSISKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-8-methoxy-4-methyl-N-propylquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5084554.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5084562.png)
![N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5084564.png)
![5-amino-1-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5084570.png)
![1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5084582.png)
![3-(2-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5084586.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide](/img/structure/B5084592.png)

![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)